N-[4-(cyclohexylsulfamoyl)phenyl]-3-methyl-4-nitrobenzamide
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Overview
Description
N-[4-(cyclohexylsulfamoyl)phenyl]-3-methyl-4-nitrobenzamide is a complex organic compound with the molecular formula C20H24N2O4S. This compound is characterized by the presence of a cyclohexylsulfamoyl group attached to a phenyl ring, which is further connected to a benzamide structure with a nitro and methyl substituent. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyclohexylsulfamoyl)phenyl]-3-methyl-4-nitrobenzamide typically involves multiple steps:
Formation of the Sulfamoyl Group: The initial step involves the reaction of cyclohexylamine with chlorosulfonic acid to form cyclohexylsulfamoyl chloride.
Attachment to Phenyl Ring: The cyclohexylsulfamoyl chloride is then reacted with 4-aminophenyl to form N-(4-cyclohexylsulfamoyl)phenylamine.
Formation of Benzamide: The final step involves the reaction of N-(4-cyclohexylsulfamoyl)phenylamine with 3-methyl-4-nitrobenzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-(cyclohexylsulfamoyl)phenyl]-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Reduction: Reduction of the nitro group forms N-[4-(cyclohexylsulfamoyl)phenyl]-3-methyl-4-aminobenzamide.
Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(cyclohexylsulfamoyl)phenyl]-3-methyl-4-nitrobenzamide is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(cyclohexylsulfamoyl)phenyl]-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group plays a crucial role in its reactivity, and the sulfamoyl group enhances its binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyclohexylsulfamoyl-phenyl)-acetamide
- N-(4-cyclopentylsulfamoyl-phenyl)-acetamide
- N-(4-heptylsulfamoyl-phenyl)-acetamide
Uniqueness
N-[4-(cyclohexylsulfamoyl)phenyl]-3-methyl-4-nitrobenzamide is unique due to the presence of both a nitro group and a cyclohexylsulfamoyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-(cyclohexylsulfamoyl)phenyl]-3-methyl-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-14-13-15(7-12-19(14)23(25)26)20(24)21-16-8-10-18(11-9-16)29(27,28)22-17-5-3-2-4-6-17/h7-13,17,22H,2-6H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUKGGWYPHMEST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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